molecular formula C8H18N2O B2819266 1-(3-Methylmorpholin-4-yl)propan-2-amine CAS No. 1215927-36-8

1-(3-Methylmorpholin-4-yl)propan-2-amine

Cat. No. B2819266
CAS RN: 1215927-36-8
M. Wt: 158.245
InChI Key: WNGYSVZNVNLSJP-UHFFFAOYSA-N
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Description

“1-(3-Methylmorpholin-4-yl)propan-2-amine” is a chemical compound with the CAS Number: 1215927-36-8 . It has a molecular weight of 158.24 and its IUPAC name is 1-methyl-2-(3-methyl-4-morpholinyl)ethylamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O/c1-7(9)5-10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 158.24 . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 1-(3-Methylmorpholin-4-yl)propan-2-amine is involved in the synthesis and structural characterization of various organic compounds. For example, it has been used in the study of cathinones, where its structural analogs were characterized through techniques such as FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into the molecular structures and electronic properties of cathinones, contributing to the understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry and materials science (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Organic Synthesis and Catalysis

The molecule plays a role in organic synthesis and catalysis, particularly in condensation reactions to form amides and esters. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a derivative of this compound, has been used as an efficient condensing agent. This application highlights the versatility of the compound in facilitating the formation of key organic functional groups, which is crucial in the development of pharmaceuticals, polymers, and other advanced materials (Kunishima et al., 1999).

Corrosion Inhibition

The compound and its derivatives have been investigated for their potential as corrosion inhibitors. Research on tertiary amines derived from this compound has shown promising results in protecting carbon steel against corrosion. These compounds act by forming a protective layer on the metal surface, highlighting their potential application in industrial settings to extend the lifespan of metal components and structures (Gao, Liang, & Wang, 2007).

Selective Transport of Organic Compounds

Studies have also explored the use of this compound derivatives in the selective transport of organic molecules, leveraging the unique properties of ionic liquids. This application is significant in chemical separation processes and environmental remediation, where selective transport and separation of specific compounds are required (Branco, Crespo, & Afonso, 2002).

Safety and Hazards

The compound is associated with the GHS05 and GHS07 pictograms, indicating that it may cause skin burns and eye damage (GHS05), and may cause respiratory irritation (GHS07) . The compound should not be inhaled or come into contact with skin or eyes, and appropriate protective measures should be taken when handling it .

properties

IUPAC Name

1-(3-methylmorpholin-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(9)5-10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGYSVZNVNLSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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